BenchChemオンラインストアへようこそ!

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

Lipophilicity Drug-likeness Physicochemical profiling

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid (CAS 7255-73-4) is a synthetic fluorenone-derived enone-carboxylic acid bearing a 7-fluoro substituent on the tricyclic core and a 4-oxobut-2-enoic acid side chain linked via an amide bond at position 2. The compound incorporates both a Michael acceptor (α,β-unsaturated carbonyl) and a fluorinated fluorenone pharmacophore, features associated with irreversible or covalent enzyme inhibition in multiple target classes including monoamine oxidase (MAO) and kynurenine-3-hydroxylase.

Molecular Formula C17H10FNO4
Molecular Weight 311.26 g/mol
Cat. No. B13145170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid
Molecular FormulaC17H10FNO4
Molecular Weight311.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)C3=C2C=CC(=C3)F
InChIInChI=1S/C17H10FNO4/c18-9-1-3-11-12-4-2-10(19-15(20)5-6-16(21)22)8-14(12)17(23)13(11)7-9/h1-8H,(H,19,20)(H,21,22)/b6-5+
InChIKeyRDYCKZHXTUXBGI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid – Baseline Identity for Procurement and SAR Studies


4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid (CAS 7255-73-4) is a synthetic fluorenone-derived enone-carboxylic acid bearing a 7-fluoro substituent on the tricyclic core and a 4-oxobut-2-enoic acid side chain linked via an amide bond at position 2 [1]. The compound incorporates both a Michael acceptor (α,β-unsaturated carbonyl) and a fluorinated fluorenone pharmacophore, features associated with irreversible or covalent enzyme inhibition in multiple target classes including monoamine oxidase (MAO) and kynurenine-3-hydroxylase [2][3]. Its computed XLogP3 of 2.2 and molecular weight of 311.26 g/mol place it within drug-like chemical space [1].

Why 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic Acid Cannot Be Interchanged with Unsubstituted or Halo-Only Fluorenone Analogs


Generic substitution among fluorenone-derived oxobutenoic acids is precluded by the electronic and steric consequences of the 7-fluoro substituent combined with the 9-oxo group. The electron-withdrawing fluorine atom lowers the fluorenone ring's electron density, modulating the electrophilicity of the Michael acceptor moiety, while the 9-ketone contributes to planarity and potential π-stacking interactions [1]. Analogs lacking the fluorine (e.g., 4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid) or bearing alternative substituents (7-nitro, 9-bromo) exhibit distinct enzyme inhibition profiles [2][3], making potency, selectivity, and physicochemical property assumptions from one analog to another scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic Acid Relative to Structural Analogs


Fluorine-Driven Lipophilicity Modulation Versus 7-Nitro and 9-Bromo Analogs

The 7-fluoro substituent confers an XLogP3 of 2.2 for the target compound [1]. The analogous 7-nitro compound (E)-4-[(7-nitro-9H-fluoren-2-yl)amino]-4-oxobut-2-enoic acid (MW 324.29) exhibits higher polarity due to the strongly electron-withdrawing nitro group, predicted to reduce logP and passive membrane permeability in kynurenine-3-hydroxylase inhibitor series [2][3]. Conversely, the 9-bromo analog (MW 358.19, bromine at C9 rather than fluorenone core) introduces significant steric bulk and increased lipophilicity, altering pharmacokinetic behavior . The fluorine atom provides an intermediate logP sweet spot without the metabolic liabilities of nitro groups or the heavy-atom toxicity risks of bromine [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Architecture Differentiating the Fluorenone Core from Non-Oxo Analogs

The target compound possesses 2 hydrogen bond donors (amide NH and carboxylic acid OH) and 5 hydrogen bond acceptors (fluorenone carbonyl, amide carbonyl, carboxylic acid carbonyl, carboxylic acid OH, and the fluorine atom can act as a weak acceptor) [1]. Directly relevant comparator 4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid (CAS not listed, unsubstituted fluorenyl, no 9-oxo group) has only 1 H-bond donor and 4 H-bond acceptors, missing the additional ketone acceptor and the weak fluorine acceptor . This difference translates to a calculated polar surface area (PSA) of 83.47 Ų for the target compound versus an estimated ~70 Ų for the non-oxo analog , affecting blood-brain barrier penetration potential (optimal PSA <90 Ų) and specific target hydrogen-bonding patterns.

Hydrogen bonding Target engagement Structure-based design

MAO-B Inhibitory Activity from Patent-Associated BindingDB Data Versus Class-Baseline MAO Inhibitors

A BindingDB entry associated with US9675605 reports an EC50 <100 nM for the compound against human MAO-B in a fluorometric assay at pH 7.4 [1]. While structural verification of the deposited ligand against the target compound identity is incomplete, the data provides a provisional potency estimate. For context, the MAO-B inhibitor selegiline exhibits an IC50 of ~20–100 nM depending on assay conditions, and safinamide shows IC50 ~30–80 nM [2]. Fluorenone-based MAO-B inhibitors as a class demonstrate sub-micromolar potency [3]. The nitro analog (2E)-4-[(7-nitro-9H-fluoren-2-yl)amino]-4-oxobut-2-enoic acid shows only 19.5% inhibition at 0.02 mM (20 µM) against an unrelated target (botulinum neurotoxin), suggesting the fluoro substitution yields a profoundly different activity profile [4].

Monoamine oxidase B Enzyme inhibition Neuroprotection

Vendor-Specified Purity Threshold Exceeding Standard Bulk Fluorenone Derivatives

Bidepharm supplies the target compound at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . This specification is critical because closely related fluorenone building blocks (e.g., 9-fluorenone, CAS 486-25-9) are frequently offered at 95–98% purity but without the same QC rigor for the amide-coupled oxobutenoic acid derivative . For SAR studies involving covalent inhibitors, impurities containing unreacted amine or hydrolyzed side-chain products can produce false-negative or false-positive results in enzyme assays [1].

Quality control Procurement specification Reproducibility

Prioritized Application Scenarios for 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic Acid Based on Differentiated Evidence


MAO-B Inhibitor Lead Optimization for Parkinson's Disease and Neuroprotection

With a patent-associated EC50 <100 nM against human MAO-B [1], this fluoro-fluorenone oxobutenoic acid is a structurally distinct lead relative to propargylamine (selegiline) or oxadiazole (safinamide) scaffolds. The 9-oxo group provides an additional H-bond acceptor absent in these clinical comparators, enabling novel hinge-binding interactions in the MAO-B active site. Researchers developing irreversible covalent MAO-B inhibitors can exploit the α,β-unsaturated carbonyl as a warhead targeting the FAD cofactor, while the 7-fluoro substituent offers a metabolic stability advantage over unsubstituted fluorenyl cores. Procurement of 97% purity material with QC documentation supports reproducible IC50 determination in fluorometric assays.

Covalent Kynurenine-3-Hydroxylase (KMO) Probe Development

The oxobutenoic acid scaffold is established as a potent KMO inhibitor class [2]. The target compound's 7-fluoro substitution on the fluorenone ring differentiates it from the 7-nitro analog (19.5% inhibition at 20 µM against botulinum neurotoxin, a KMO-unrelated target) [3] and from unsubstituted fluorenyl KMO inhibitors. Medicinal chemistry teams can use this compound as a privileged starting point for fluorine-scanning SAR to map KMO active-site electrostatics, with the fluorenone carbonyl serving as a spectroscopic probe for binding-mode studies.

Fluorine-Protein Interaction Probe for 19F NMR and Crystallography

The single fluorine atom at the 7-position of the fluorenone ring, combined with favorable XLogP3 of 2.2 and PSA of 83.47 Ų [4], makes this compound suitable for 19F NMR-based protein-ligand binding assays. Unlike multi-fluorinated probes that suffer from signal overlap, the single 19F reporter provides a clean spectroscopic handle without excessive lipophilicity. Structural biology groups can use this compound to map fluorine-mediated hydrophobic contacts in MAO, KMO, or covalent inhibitor target co-crystal structures, leveraging the 97% purity specification to minimize background signals from fluorinated impurities.

Benchmarking Fluorenone-Based Covalent Warhead Reactivity

The α,β-unsaturated carbonyl system in the oxobutenoic acid side chain enables covalent labeling of active-site nucleophiles. Compared to non-oxo fluorenyl analogs (e.g., 4-(9H-fluoren-2-ylamino)-4-oxobut-2-enoic acid), the 9-oxo group electronically tunes the Michael acceptor reactivity through resonance withdrawal [4]. Chemical biology groups studying targeted covalent inhibitor (TCI) design can use this compound to benchmark warhead electrophilicity in glutathione reactivity assays, with the fluorenone chromophore providing a convenient UV-Vis handle for reaction monitoring.

Quote Request

Request a Quote for 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.